molecular formula C8H7ClN2 B2544377 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 872366-91-1

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine

Cat. No. B2544377
CAS RN: 872366-91-1
M. Wt: 166.61
InChI Key: HCVQDCUBIIQDCA-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Scientific Research Applications

Synthesis of Substituted 7-Azaindole Derivatives

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine is utilized as a versatile building block in the synthesis of substituted 7-azaindole derivatives. This involves nucleophilic displacement reactions, highlighting the compound's utility in generating diverse chemical structures (Figueroa‐Pérez et al., 2006).

Creation of N6-Substituted 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines

The compound is integral in synthesizing N6-substituted analogues of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine. This showcases its role in creating complex molecular structures useful in various scientific applications (Nechayev et al., 2013).

Antibacterial Screening of Synthesized Compounds

Some derivatives synthesized using this compound have been screened for their antibacterial properties. This demonstrates its potential utility in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Synthesis of Pyrrolo[1,2-a]quinoxalines

The compound plays a role in the synthesis of pyrrolo[1,2-a]quinoxalines, an important class of heterocyclic compounds. This further indicates its importance in the field of organic synthesis and medicinal chemistry (Kim et al., 1990).

Optical and Junction Characteristics in Pyridine Derivatives

Research has been conducted on the optical and junction characteristics of pyridine derivatives involving this compound. This points to its relevance in the study of material sciences, especially in the context of semiconductor and optical properties (Zedan, El-Taweel, & El-Menyawy, 2020).

Functionalization at Various Positions

The compound has been used in the selective functionalization at different positions, which is crucial in the creation of various chemically modified structures for diverse applications. This aspect of its utility is particularly significant in developing targeted molecules for specific purposes (Minakata, Komatsu, & Ohshiro, 1992).

Safety and Hazards

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine is classified as Eye Dam. 1 according to GHS classification . The hazard statements include H318, and the precautionary statements include P280, P305 + P351 + P338 + P310 .

properties

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQDCUBIIQDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloro-2-methyl-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester (0.225 g, 1 mmol) is dissolved in methanol (30 ml) and 1M NaOH (10 ml) and stirred at room temperature overnight. The methanol is removed in vacuo and the resulting white suspension is extracted with chloroform (3×20 ml), dried (MgSO4) and concentrated in vacuo to yield a white powder which is dried under high vacuum to yield the titled product. (MH+ 167).
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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